3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
Description
Properties
IUPAC Name |
3,6-dioxabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-3-1-2(7-1)4(6)8-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILABOOGTVTXVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(O1)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401068 | |
| Record name | 3,6-dioxabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-17-6 | |
| Record name | 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16191-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-dioxabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dioxa-bicyclo(3.1.0)hexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis categorizes structurally related bicyclo[3.1.0]hexane-2,4-dione derivatives based on heteroatom substitution, substituents, and applications:
Oxabicyclo Derivatives
Azabicyclo Derivatives
Other Substituted Derivatives
Key Research Findings
Synthetic Accessibility :
- 3-Oxa derivatives are often synthesized via decarboxylation of cyclopropane dicarboxylic acids or LDA-mediated condensations, achieving yields up to 70% .
- Azabicyclo analogs require substituent-specific routes (e.g., alkylation of 3-aza cores) to enhance bioactivity .
Coordination Chemistry :
- 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione forms stable lanthanide coordination polymers (e.g., [Gd₂(μ₃-OH)₂(μ₃-dcd)(μ₂-ac)₂(H₂O)]ₙ) under hydrothermal conditions, with applications in materials science .
Biological Activity: 3-Aza derivatives exhibit potent aromatase inhibition (Ki < 0.02 µM for 9e and 9f), surpassing aminoglutethimide’s activity . Procymidone’s fungicidal efficacy stems from its dichlorophenyl substituent, demonstrating the impact of halogenation on agrochemical performance .
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₆H₄O₄ | 140.08 | O at 3,6-positions |
| 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | C₈H₁₀O₄ | 170.16 | CH₃ at 6-position |
| Procymidone | C₁₃H₁₁Cl₂NO₂ | 284.14 | Cl, CH₃, phenyl |
Preparation Methods
Epoxide Synthesis and Optimization
Epoxide precursors are synthesized via oxidation of alkenes using peracids or via Sharpless epoxidation for enantioselective routes. In one protocol, DIBAL-H (diisobutylaluminum hydride) is employed to reduce esters to alcohols, followed by epoxidation using m-chloroperbenzoic acid (mCPBA). The stereochemical outcome of the epoxide influences the regioselectivity of subsequent ring-opening reactions, necessitating precise temperature control (–78°C to room temperature).
Oxidation to Dione Functionalities
The conversion of hydroxyl or ester groups to ketones is achieved through selective oxidation. Dess–Martin periodinane (DMP) is a preferred reagent for oxidizing secondary alcohols to ketones without over-oxidation. For instance, treatment of a hydroxylated bicyclic intermediate with DMP in dichloromethane (CH₂Cl₂) at room temperature for 1 hour yields the 2,4-dione product in high purity. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) are less favored due to compatibility issues with the strained bicyclic system.
Reaction Conditions and Yield Optimization
-
Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂, THF) enhance solubility and reaction homogeneity.
-
Temperature : Oxidations are conducted at 0–25°C to minimize side reactions.
-
Workup : Quenching with aqueous NaHCO₃ and Na₂S₂O₃ ensures safe decomposition of excess oxidant.
Purification and Characterization
Crude reaction mixtures are purified via flash chromatography on silica gel, typically using hexane/ethyl acetate gradients (3:1 to 1:1). The target compound exhibits moderate polarity, eluting at 3:1 hexane/EtOAc. Key analytical data include:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 54–62°C | Capillary method |
| IR (C=O stretch) | ~1770 cm⁻¹ | FT-IR spectroscopy |
| Purity | ≥98% | Gas chromatography |
¹³C NMR confirms the bicyclic framework, with carbonyl carbons resonating at δ 164–168 ppm. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₄H₂O₄, [M+H]⁺ = 115.00259).
Scalability and Industrial Applications
Kilogram-scale synthesis requires optimization of solvent volumes and catalyst recycling. Continuous-flow reactors improve heat dissipation during exothermic cyclization steps, reducing decomposition. The compound’s rigidity and electron-deficient carbonyl groups make it a valuable ligand in coordination chemistry, particularly for stabilizing transition metals in catalytic cycles .
Q & A
Q. What are the common synthetic routes and reaction optimization strategies for 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione?
The compound is typically synthesized via cyclopropane ring formation followed by oxidation. A key method involves suspending 3-oxabicyclo[3.1.0]hexane-2,4-dione in water or alcohols (e.g., ethanol, isopropanol) under reflux for 2 hours, monitored by TLC (petroleum ether/ethyl acetate eluent) . Optimizing reaction conditions (solvent polarity, temperature) can improve yields. For derivatives like 6,6-dimethyl variants, regioselective alkylation or anhydride ring-opening reactions are employed, as seen in the synthesis of anti-leukemic diterpenes .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Melting Point Analysis : Reported ranges (54–62°C) vary slightly depending on purity (≥97.5% by GC) and crystalline form .
- Infrared (IR) Spectroscopy : Validates carbonyl stretches (C=O) at ~1770 cm⁻¹ and ether linkages .
- Gas Chromatography (GC) : Determines purity (≥98%) and detects impurities .
- NMR and Mass Spectrometry : Though not explicitly detailed in evidence, these are standard for structural confirmation (e.g., bicyclic framework, substituent positions) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep under inert gas (e.g., argon) to prevent moisture-induced decomposition .
- Safety Measures : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319 hazards) .
- Solubility : Insoluble in water; dissolve in methanol or aprotic solvents (DMF, DMSO) for reactions .
Advanced Research Questions
Q. How is this bicyclic framework utilized in the total synthesis of natural products?
The 3-oxabicyclo[3.1.0]hexane-2,4-dione core serves as a rigid scaffold for constructing fused-ring systems. For example, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione was a key intermediate in the 13-step synthesis of EBC-329, an anti-leukemic diterpene, achieving 10% overall yield via regioselective functionalization . The bicyclic structure enables stereochemical control in cyclopropane-containing natural products.
Q. What mechanistic insights explain its reactivity in ring-opening reactions?
The anhydride moiety undergoes nucleophilic attack at the electrophilic carbonyl carbons. In alcoholysis (e.g., methanol), the reaction proceeds via tetrahedral intermediate formation, yielding cyclopropane dicarboxylic esters. Reaction monitoring by TLC and solvent selection (polar vs. nonpolar) influence reaction rates and product distribution . Computational studies (e.g., DFT) could further elucidate transition states, though not explicitly cited in evidence.
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?
Variations in melting points (54–60°C vs. 58–62°C) arise from differences in purity (97.5% vs. >98%) and crystallization conditions. Methodological steps include:
Q. How can structural modifications enhance bioactivity in derivatives?
- Azabicyclo Analogues : Replacing the oxygen atom with nitrogen (e.g., 3-azabicyclo derivatives) introduces hydrogen-bonding motifs. For instance, Amitifadine (a 3-azabicyclo[3.1.0]hexane-2,4-dione derivative) showed antidepressant activity in clinical trials by targeting monoamine transporters .
- Substituent Effects : Adding methyl groups (e.g., 6,6-dimethyl) or aryl rings (e.g., 3-chlorophenyl) modulates steric and electronic properties, as seen in isoform-specific IMPDH inhibitors targeting type II enzymes .
Q. What computational approaches leverage its physicochemical data for molecular modeling?
- Thermodynamic Properties : Boiling points (100–102°C) and vapor pressures inform solvent selection in reflux conditions .
- NIST Data : Gas-phase ion energetics (e.g., enthalpy of formation) support molecular dynamics simulations .
- PubChem 3D Conformers : Predict binding modes in enzyme active sites (e.g., serine racemase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
